

# Physical and chemical properties of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

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## Compound of Interest

**Compound Name:** *N*-(Methoxymethyl)-*N*-(trimethylsilylmethyl)benzylamine

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An In-depth Technical Guide to **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**

## Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** (CAS No. 93102-05-7). It is a versatile reagent in organic synthesis, primarily utilized as a stable precursor for the *in situ* generation of non-stabilized N-benzyl azomethine ylides. This guide will delve into its synthesis, key chemical reactions, and applications, particularly in the construction of nitrogen-containing heterocycles. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering both fundamental data and practical insights into its application.

## Introduction

**N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** is an organosilicon compound that has become an invaluable tool for synthetic chemists.<sup>[1][2]</sup> Its molecular architecture, featuring a benzylamine core functionalized with both a methoxymethyl and a trimethylsilylmethyl group, provides a unique combination of stability and reactivity.<sup>[3]</sup> The principal application of this compound lies in its ability to serve as a convenient and easy-to-handle equivalent of a non-

stabilized azomethine ylide.[4][5] These ylides are potent 1,3-dipoles that readily engage in [3+2] and [3+3] cycloaddition reactions, offering an efficient pathway to complex nitrogen-containing heterocycles like pyrrolidines.[5][6][7] This guide will explore the properties and synthetic utility of this reagent in detail.

## Physicochemical and Spectroscopic Properties

**N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** is a clear, colorless to light yellow liquid at room temperature.[1][8] It is soluble in organic solvents such as chloroform and ethyl acetate.[8][9] Due to its sensitivity to moisture and light, it should be stored under an inert atmosphere, such as nitrogen, and refrigerated.[1][9]

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	93102-05-7	[10][11]
Molecular Formula	C <sub>13</sub> H <sub>23</sub> NOSi	[10][11]
Molecular Weight	237.41 g/mol	[10][11]
Appearance	Clear colorless to light yellow liquid	[1][2]
Boiling Point	76-80 °C at 0.3-0.5 mmHg	[8]
Density	0.928 g/mL at 25 °C	[9]
Refractive Index (n <sub>20/D</sub> )	1.492	[8][9]
Flash Point	66 °C (150.8 °F) - closed cup	
Solubility	Soluble in chloroform, ethyl acetate	[8][9]

Spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its characterization.[12][13]

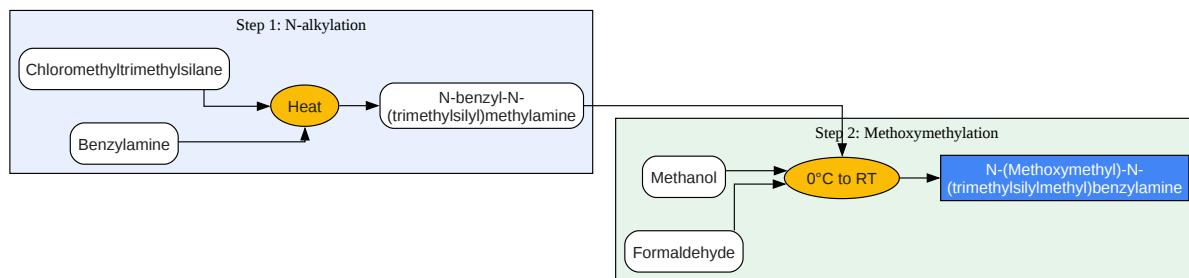
## Synthesis and Preparation

The most common and convenient synthesis of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** involves a two-step process starting from benzylamine.<sup>[8]</sup> <sup>[14]</sup><sup>[15]</sup>

Step 1: Synthesis of N-benzyl-N-(trimethylsilyl)methylamine Benzylamine is reacted with chloromethyltrimethylsilane. This reaction is typically heated to drive the alkylation of the amine.<sup>[4]</sup><sup>[16]</sup>

Step 2: Addition of the Methoxymethyl Group The resulting N-benzyl-N-(trimethylsilyl)methylamine is then treated with formaldehyde and methanol.<sup>[4]</sup><sup>[8]</sup><sup>[14]</sup> This sequence introduces the methoxymethyl group onto the nitrogen atom, yielding the final product. An alternative method involves the alkylation of lithium N-benzyltrimethylsilylamine with methoxymethyl chloride.<sup>[14]</sup>

The overall synthesis workflow can be visualized as follows:



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Caption: Synthesis of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**.

## Chemical Reactivity and Applications

The synthetic utility of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** stems from its role as a precursor to the N-benzyl azomethine ylide.<sup>[8][17]</sup> This highly reactive intermediate is not isolated but is generated *in situ* under mild conditions.

## Generation of the Azomethine Ylide

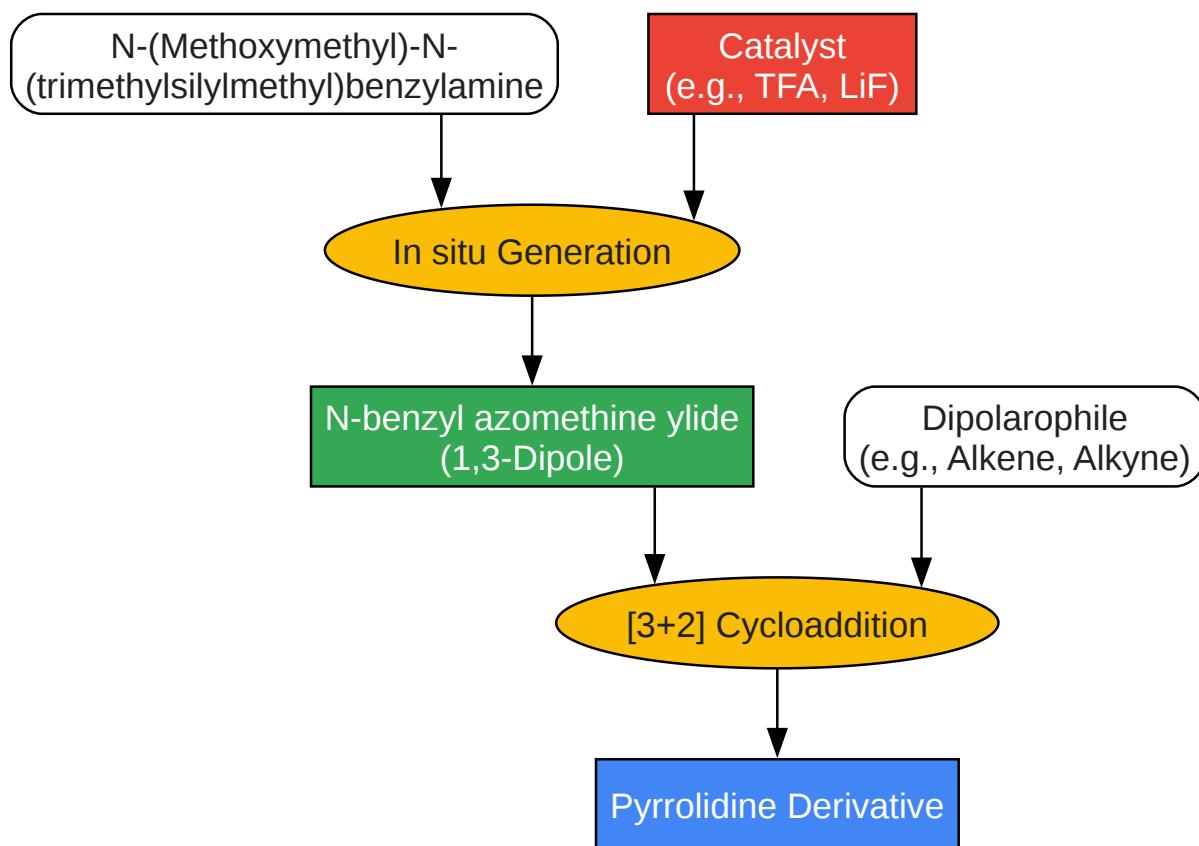
The azomethine ylide is typically generated by treating the title compound with a catalytic amount of a Lewis or protic acid, or a fluoride source.<sup>[14][17]</sup> Catalysts such as trifluoroacetic acid (TFA), lithium fluoride (LiF), or tetrabutylammonium fluoride (TBAF) are commonly employed.<sup>[10][14][17]</sup> Mechanistic studies suggest that the reaction proceeds through a 1,3-dipolar species.<sup>[8][14]</sup>

## [3+2] Cycloaddition Reactions

Once generated, the azomethine ylide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles.<sup>[14][17]</sup> This reaction is a powerful method for constructing five-membered nitrogen-containing heterocyclic rings, particularly pyrrolidines.<sup>[4][5]</sup>

The reaction is most efficient with electron-deficient alkenes and alkynes, as this pairing leads to a favorable HOMO-LUMO energy gap between the dipole and the dipolarophile.<sup>[8][14]</sup> Suitable dipolarophiles include unsaturated esters, ketones, nitriles, imides, and sulfones.<sup>[8][17]</sup>

The cycloaddition is highly stereospecific, proceeding in a concerted manner.<sup>[14]</sup> For example, reaction with cis-alkenes gives cis-substituted pyrrolidines, while trans-alkenes yield trans-products.<sup>[14]</sup> This stereocontrol is a significant advantage in the synthesis of complex target molecules.



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Caption: Reaction mechanism for azomethine ylide generation and cycloaddition.

## Synthetic Applications

The versatility of this reagent has led to its use in the synthesis of a variety of important compounds:

- Polysubstituted Pyrrolidines: It provides an efficient route to N-benzyl substituted pyrrolidines, which are common structural motifs in biologically active molecules.[8][14][18]
- Chiral Pyrrolidines: The reagent is used in asymmetric 1,3-dipolar cycloadditions for the large-scale synthesis of chiral pyrrolidines.[14][15][17]
- Bicyclic and Spirocyclic Systems: The use of dipolarophiles with endocyclic or exocyclic double bonds allows for the synthesis of fused bicyclic and spirocyclic pyrrolidines, respectively.[14]

- Physiologically Active Compounds: It has been employed in the synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives, an important class of physiologically active compounds.[10][15][17]

## Experimental Protocol: Synthesis of a Pyrrolidine Derivative

The following is a representative protocol for a [3+2] cycloaddition reaction using **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**. This procedure is based on methodologies described in the literature.[4]

Objective: To synthesize a pyrrolidine derivative via 1,3-dipolar cycloaddition.

Materials:

- **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**
- Anhydrous acetonitrile
- A suitable dipolarophile (e.g., N-Phenylmaleimide)
- Lithium fluoride (LiF)
- Diethyl ether
- Water
- Anhydrous magnesium sulfate or potassium carbonate for drying

Procedure:

- In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** (1.0 eq.) and the dipolarophile (1.0 eq.) in anhydrous acetonitrile.
- Add lithium fluoride (1.5 eq.) to the stirred solution.

- Sonicate the reaction mixture at room temperature for approximately 3 hours, or stir until the reaction is complete as monitored by TLC.[4]
- Upon completion, pour the reaction mixture into water.
- Extract the aqueous mixture with three portions of diethyl ether.
- Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or K<sub>2</sub>CO<sub>3</sub>).
- Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the desired pyrrolidine derivative.

## Safety and Handling

**N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** is classified as a combustible liquid and an irritant. Appropriate safety precautions must be taken during its handling and use.

Table 2: Hazard and Safety Information

Hazard Type	GHS Classification	Precautionary Statements
Physical Hazard	Combustible liquid (Category 4)	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
Health Hazards	Skin Irritation (Category 2)	H315: Causes skin irritation. <a href="#">[19]</a> <a href="#">[20]</a>
Eye Irritation (Category 2)	H319: Causes serious eye irritation. <a href="#">[19]</a> <a href="#">[20]</a>	
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation. <a href="#">[19]</a> <a href="#">[20]</a>	
Personal Protective Equipment (PPE)	Eyeshields, gloves, type ABEK (EN14387) respirator filter. <a href="#">[20]</a>	P280: Wear protective gloves/protective clothing/eye protection/face protection.
First Aid	If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases. <a href="#">[21]</a>	
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep cool.	

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[\[21\]](#)

## Conclusion

**N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** is a highly valuable and versatile reagent in modern organic synthesis. Its ability to act as a stable and convenient precursor for N-benzyl azomethine ylides has streamlined the synthesis of a wide range of polysubstituted pyrrolidines and other N-heterocycles. The mild reaction conditions and high stereoselectivity associated with its use make it an essential tool for researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in complex synthetic endeavors.

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